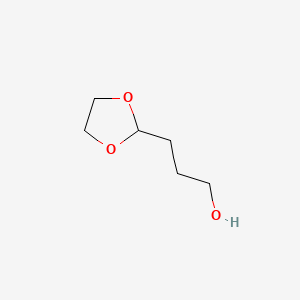

1,3-Dioxolane-2-propanol

描述

Contextualization of Cyclic Acetals in Organic Chemistry

In the field of organic chemistry, acetals are a class of organic compounds characterized by a carbon atom bonded to two alkoxy (-OR) groups. chemistrysteps.com They are synthesized from aldehydes or ketones in a reaction with alcohols under acidic conditions. chemistrysteps.com When a diol (an alcohol containing two hydroxyl groups) is used as the reactant, a cyclic acetal (B89532) is formed. chemistrysteps.com The formation of five- or six-membered rings in this process is particularly favored. chemistrysteps.com

The mechanism for acetal formation is an acid-catalyzed nucleophilic addition reaction. chemistrysteps.comlibretexts.org The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the alcohol's hydroxyl groups, leading to the formation of a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating a resonance-stabilized carbocation. Finally, the second hydroxyl group of the diol attacks this carbocation, and subsequent deprotonation yields the cyclic acetal. libretexts.orgpw.live

A key feature of cyclic acetals is their stability in neutral to strongly basic environments, which makes them highly effective as protecting groups in organic synthesis. pw.livewikipedia.org This stability allows chemists to perform reactions on other parts of a molecule without affecting a carbonyl group, which is temporarily masked as the acetal. The original carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, highlighting the reversible nature of acetal formation. wikipedia.org

Significance of the 1,3-Dioxolane (B20135) Moiety in Chemical Research

The 1,3-dioxolane ring is a five-membered heterocyclic acetal derived from the reaction of a carbonyl compound and ethylene (B1197577) glycol. wikipedia.orglibretexts.org This structural motif is of considerable interest in various areas of chemical research. The parent compound, 1,3-dioxolane, is utilized as a low-viscosity, polar aprotic solvent and as a comonomer in the production of polyacetals. wikipedia.orgsilverfernchemical.com

In synthetic chemistry, the 1,3-dioxolane moiety serves as a robust protecting group for aldehydes and ketones, owing to its stability under a wide range of non-acidic conditions, including with strong nucleophiles and bases. organic-chemistry.org Beyond its role in protection, the 1,3-dioxolane ring is a key structural component in numerous biologically active molecules and natural products. thieme-connect.de For instance, the natural product Neosporol contains a 1,3-dioxolane ring. wikipedia.org The presence of the two oxygen atoms within the ring can enhance the biological activity of a molecule, a property attributed to their ability to form hydrogen bonds with biological targets.

Furthermore, 1,3-dioxolane and its derivatives are valuable chemical intermediates in the manufacturing of pharmaceuticals and agrochemicals. silverfernchemical.com Their stability and specific reactivity allow for their incorporation into complex molecular architectures. silverfernchemical.com

1,3-Dioxolane-2-propanol: A Detailed Profile

The compound this compound, with the IUPAC name 3-(1,3-dioxolan-2-yl)propan-1-ol, is a derivative of the 1,3-dioxolane family. nih.gov It consists of a 1,3-dioxolane ring attached to a propanol (B110389) side chain. This bifunctional nature, containing both a cyclic acetal and a primary alcohol, makes it a subject of interest for various chemical applications. ontosight.ai It is recognized as a useful intermediate or solvent in the synthesis of pharmaceuticals and in the formulation of cosmetic products. ontosight.ai

Chemical and Physical Properties

Below is a table summarizing the key identifiers and computed physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)propan-1-ol | nih.gov |

| CAS Number | 85391-14-6 | nih.gov |

| Molecular Formula | C₆H₁₂O₃ | nih.govwikidata.org |

| Molecular Weight | 132.16 g/mol | nih.gov |

| Topological Polar Surface Area | 38.7 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Solubility | Soluble in water and organic solvents | ontosight.ai |

Note: The physical properties listed above are computationally derived values from scientific databases.

Synthesis and Reactivity

The synthesis of 1,3-dioxolane derivatives generally involves the acid-catalyzed reaction of a carbonyl compound with a diol. organic-chemistry.org For this compound, a plausible synthetic route would involve the reaction of 4-hydroxybutanal with ethylene glycol in the presence of an acid catalyst. The aldehyde group of 4-hydroxybutanal would react with the ethylene glycol to form the cyclic acetal, leaving the hydroxyl group of the butanal chain intact.

The reactivity of this compound is dictated by its two functional groups. The primary alcohol can undergo typical alcohol reactions, such as oxidation to form the corresponding carboxylic acid or esterification. The 1,3-dioxolane ring is stable under neutral and basic conditions but will undergo hydrolysis back to the parent aldehyde and diol in the presence of aqueous acid. organic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-dioxolan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTATNSTZBXLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005853 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85391-14-6 | |

| Record name | 1,3-Dioxolane-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXOLANE-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LH9DR522U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Functional Group Transformations

Dioxolanes as Protecting Groups in Organic Synthesis

One of the most well-established and critical roles of the 1,3-dioxolane (B20135) group is as a protecting group for carbonyl functionalities, specifically aldehydes and ketones. This application is fundamental in multi-step syntheses where a carbonyl group needs to be shielded from reaction conditions that would otherwise transform it.

The formation of a 1,3-dioxolane serves as a robust method to protect aldehydes and ketones from a wide array of chemical reagents, including strong bases, nucleophiles, and hydrides. The protection process involves the acid-catalyzed reaction of the carbonyl compound with a 1,2-diol, most commonly ethylene (B1197577) glycol.

The general mechanism for the formation of a 1,3-dioxolane from a ketone and ethylene glycol in the presence of an acid catalyst is a reversible process. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

A variety of catalysts can be employed for this transformation, ranging from traditional Brønsted acids like p-toluenesulfonic acid to Lewis acids such as zirconium tetrachloride. The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule.

Table 1: Catalysts for the Protection of Carbonyls as 1,3-Dioxolanes

| Catalyst | Substrate Scope | Reaction Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Aldehydes, Ketones | Reflux in toluene (B28343) with a Dean-Stark trap | General textbook knowledge |

| Zirconium tetrachloride (ZrCl₄) | Aldehydes, Ketones | Mild conditions | organic-chemistry.org |

| Iodine (I₂) | Aldehydes, Ketones | Neutral, aprotic conditions | organic-chemistry.org |

It is important to note that while this section discusses the general application of 1,3-dioxolanes as protecting groups, specific studies detailing the use of the hydroxyl group in 1,3-Dioxolane-2-propanol to form a dioxolane protecting group on another molecule were not found in the reviewed literature.

The removal of the 1,3-dioxolane protecting group, or deprotection, is as crucial as its installation. The stability of the dioxolane ring is pH-dependent; it is stable under basic and neutral conditions but is readily cleaved under acidic conditions to regenerate the parent carbonyl compound.

The most common method for deprotection is treatment with aqueous acid. However, for substrates sensitive to harsh acidic conditions, a variety of milder methods have been developed. These methods often employ Lewis acids or other reagents that can facilitate the hydrolysis of the acetal (B89532) under more controlled conditions.

Table 2: Selected Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent/Method | Reaction Conditions | Notes | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Varies, often mild heating | Standard and widely used method | wikipedia.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Chemoselective, mild | organic-chemistry.org |

| Iodine (I₂) | Neutral conditions | Convenient and mild | organic-chemistry.org |

Catalytic Applications of Dioxolane Derivatives

While the primary role of the 1,3-dioxolane moiety is often as a protecting group, derivatives of this heterocyclic system have also found applications in catalysis, either as ligands for metal centers or as chiral auxiliaries. The oxygen atoms in the dioxolane ring can coordinate to metal catalysts, influencing their electronic properties and steric environment.

Dioxolane-containing ligands have been explored in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds. The presence of the dioxolane moiety can impact the solubility, stability, and catalytic activity of the metal complex.

For instance, chiral dioxolane-based phosphine (B1218219) ligands have been synthesized and utilized in asymmetric catalysis to induce enantioselectivity in the products. The rigid structure of the dioxolane ring can create a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol. While direct catalytic applications of this compound were not identified, the broader class of functionalized dioxolanes demonstrates the potential for this compound to be modified for catalytic purposes.

Beyond cross-coupling reactions, dioxolane derivatives can participate in a range of other organometallic catalytic processes. The Lewis basic oxygen atoms can interact with various transition metals, making them potential components of bidentate or polydentate ligands. These ligands can be used to modulate the reactivity and selectivity of catalysts in reactions such as hydrogenation, hydroformylation, and polymerization.

For example, ruthenium complexes have been used for the synthesis of 1,3-dioxolanes from diols, carbon dioxide, and hydrogen, showcasing the involvement of dioxolanes in catalytic cycles for sustainable chemical production. researchgate.net

Reactivity in Specific Synthetic Pathways

The 1,3-dioxolane ring, while often employed for its stability, can also be a reactive component in certain synthetic pathways. The acetal linkage is susceptible to cleavage under acidic conditions, a reactivity that can be strategically employed in synthesis.

For instance, the ring-opening of dioxolanes can be a key step in the synthesis of more complex molecules. This can be achieved through various methods, including acid-catalyzed hydrolysis or reaction with other electrophiles.

Furthermore, the C-H bonds adjacent to the oxygen atoms in the dioxolane ring can be activated for functionalization. For example, radical-mediated reactions can introduce new substituents at the 2-position of the dioxolane ring. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported, leading to the formation of protected α-amino aldehydes. organic-chemistry.org This demonstrates that the dioxolane ring itself can be a building block in the construction of more complex molecular architectures.

While the specific reactivity of the propanol (B110389) side chain of this compound in conjunction with the dioxolane ring has not been extensively documented, the hydroxyl group offers a handle for further synthetic transformations, such as esterification, etherification, or oxidation, which could be used to tether the molecule to other substrates or catalysts.

Academic Applications and Research Directions

Role as Chemical Intermediates in Complex Syntheses

As a chemical intermediate, 1,3-Dioxolane-2-propanol offers a stable yet reactive platform for constructing more elaborate molecules. The dioxolane ring serves as a protecting group for a carbonyl or diol functionality, allowing for selective reactions at the terminal propanol (B110389) group.

This compound and its parent structure, 1,3-dioxolane (B20135), are valuable intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. silverfernchemical.comriverlandtrading.com The 1,3-dioxolane moiety is a core component in numerous biologically active compounds. rsc.org Research has demonstrated the synthesis of novel 1,2,4-triazole (B32235) compounds that incorporate a 1,3-dioxolane ring, which exhibit significant fungicidal and plant growth-regulating activities. ontosight.ai These synthesized compounds are analogs of potent commercial fungicides like propiconazole (B1679638) and difenoconazole (B1670550), which themselves contain the dioxolane structure. ontosight.ai

The synthesis strategy often involves using the dioxolane derivative as a stable building block that can be incorporated into a larger molecular framework before further functionalization. organic-chemistry.org For instance, chiral dioxolane derivatives, such as (4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, serve as critical ligands in the asymmetric synthesis of agrochemical precursors, ensuring the production of the desired stereoisomer. icspecialties.com The inherent stability and specific reactivity of the dioxolane ring make it ideal for creating the precise and consistent formulations required in these regulated fields. silverfernchemical.com

The utility of this compound extends to the production of various specialty chemicals. silverfernchemical.comorganic-chemistry.org Its derivatives are used as reactants and intermediates in the synthesis of fine chemicals. riverlandtrading.com The ultra-pure grade of the parent compound, 1,3-dioxolane, is employed as a reagent in specialized syntheses and as a component in formulations for adhesives, resins, and coatings. researchgate.net

Specific applications include its use as a fragrance ingredient in the perfume industry, where it contributes to floral and sweet notes, and as a stabilizer in cosmetic and personal care products. riverlandtrading.com The compound's ability to act as a building block is key to creating the complex molecules needed for these specialized applications. organic-chemistry.org

Table 1: this compound as a Chemical Intermediate

| Application Area | Synthesized Product Class | Specific Examples/Roles | Supporting Research |

| Agrochemicals | Triazole Fungicides | Analogs of difenoconazole and propiconazole. ontosight.ai | The 1,3-dioxolane ring is a key structural feature for fungicidal and plant growth-regulating activities. ontosight.ai |

| Pharmaceuticals | Biologically Active Heterocycles | General intermediate for drug synthesis. organic-chemistry.org | The dioxolane structure is present in various compounds with antibacterial and antifungal properties. rsc.org |

| Specialty Chemicals | Fragrance Ingredients | Used for floral and sweet notes in perfumery. riverlandtrading.com | Valued for its stability and low odor threshold. riverlandtrading.com |

| Specialty Chemicals | Polymer & Resin Components | Reagent for glues, adhesives (PVC, PU), and composites. researchgate.net | Used in the ultra-pure form for the production of pressure plates and inks. researchgate.net |

Building Blocks for Advanced Molecular Architectures

Beyond its role as a transient intermediate, this compound is a fundamental building block for constructing sophisticated, high-performance molecular structures, particularly in materials science.

The 1,3-dioxolane structure is integral to the synthesis of advanced polymers. The 2-methyl derivative of this compound is noted for its role in producing biodegradable polymers. silverfernchemical.com The parent compound, 1,3-dioxolane, can undergo cationic polymerization to create "living" polymers, which allows for the controlled synthesis of block and graft copolymers. ua.es

A significant area of research involves the ring-opening copolymerization of 1,3-dioxolane with other monomers, such as L-lactide, to create functionalized polyesters. google.comgoogle.com This process introduces acetal (B89532) units into the polylactide backbone, which modifies the material's properties, including its crystallinity and degradation rate. google.comgoogle.com Furthermore, bio-derived bis(1,3-dioxolan-4-one) has been used as a core monomer to produce topologically diverse and degradable branched and cross-linked polyesters. rsc.org These approaches highlight the role of the dioxolane moiety in developing next-generation sustainable and functional polymers. google.comrsc.org

This compound is a promising precursor for creating multi-functional cyclic carbonates. Cyclic carbonates are important molecules used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as monomers for polycarbonates. rsc.org The synthesis of cyclic carbonates can be achieved from the reaction of diols with carbon dioxide, often under mild conditions. rsc.orgnih.gov

The structure of this compound contains a masked 1,3-diol. The propanol side chain can be chemically modified, and upon subsequent hydrolysis (deprotection) of the dioxolane ring, a glycerol-type structure with a 1,2,3-triol system is revealed. This triol can then be converted into a cyclic carbonate. For example, glycerol (B35011) itself is readily converted to glycerol carbonate (4-hydroxymethyl-1,3-dioxolan-2-one), a bio-derived five-membered ring carbonate. wikipedia.org The ability to form a cyclic carbonate while retaining or modifying the other hydroxyl group makes these structures highly valuable as functional monomers for creating materials like non-isocyanate polyurethanes. The synthesis of cyclic thiocarbonates, sulfur analogs of cyclic carbonates, has also been demonstrated starting from diols, further underscoring the versatility of this chemical pathway. ua.es

In the total synthesis of complex natural products, the protection of reactive functional groups is a critical strategy. The 1,3-dioxolane group is frequently used as a protecting group for carbonyls (aldehydes and ketones) and 1,2-diols because of its stability to nucleophiles and basic conditions. icspecialties.com

A prominent example is the synthesis of Neosporol, a natural product containing a 1,3-dioxolane ring. nih.gov In its synthesis, the dioxolane moiety is formed through a ring-expansion reaction, demonstrating a sophisticated use of this functional group beyond simple protection. nih.gov The ability to selectively introduce and later remove the dioxolane group allows chemists to perform reactions on other parts of a complex molecule without unwanted side reactions, making it an indispensable tool in multi-step organic synthesis.

Table 2: this compound as a Building Block for Advanced Architectures

| Molecular Architecture | Synthetic Strategy | Resulting Properties/Applications | Supporting Research |

| Functional Polymers | Cationic ring-opening copolymerization with lactide. google.comgoogle.com | Creates functionalized polylactides with tunable degradation rates and crystallinity. google.com | The acetal units introduced into the polymer backbone are labile, allowing for controlled degradation. google.comgoogle.com |

| Branched/Cross-linked Polyesters | Copolymerization of a bis(1,3-dioxolan-4-one) core with diols/triols. rsc.org | Produces bio-derived, degradable, and reprocessable polyester (B1180765) resins with diverse thermal properties. rsc.org | Offers a sustainable alternative to fossil-fuel-derived, non-degradable polymers. rsc.org |

| Multi-functional Cyclic Carbonates | Conversion of the propanol side chain into a diol, followed by reaction with CO₂. rsc.orgnih.gov | Yields monomers for non-isocyanate polyurethanes and specialty electrolytes. | The structure is a precursor to molecules like glycerol carbonate, a key bio-derived product. wikipedia.org |

| Natural Products | Use of the dioxolane ring as a protecting group for carbonyls or diols. nih.gov | Enables complex, multi-step syntheses by preventing unwanted side reactions. | Crucial for the total synthesis of complex molecules like Neosporol. nih.gov |

Applications in Biofuel Research

The investigation into 1,3-dioxolane and its derivatives is prominent in the field of biofuel research, driven by the need for sustainable energy sources and the valorization of industrial byproducts.

A significant area of research focuses on the conversion of crude glycerol, a major byproduct of biodiesel production, into value-added chemicals. mdpi.commdpi.com The ketalization of glycerol with acetone (B3395972) to produce solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) is a noteworthy example of this "waste as a resource" strategy. mdpi.com This conversion is economically and environmentally attractive; it transforms a low-value byproduct into a high-value compound (solketal's market price is significantly higher than crude glycerol's) and reinserts it into the biofuel production chain. mdpi.com

Solketal is a promising fuel additive that can improve the octane (B31449) number, enhance oxidation stability, and reduce gum formation in fuels. mdpi.com Its production aligns with several principles of Green Chemistry, as it can utilize renewable feedstocks and heterogeneous catalysts under mild conditions, with water as the only byproduct. mdpi.com Research has explored various catalytic systems and reaction conditions to optimize solketal yield. For instance, studies have investigated the use of sulfonic acid-functionalized carbonaceous materials under microwave irradiation, achieving high conversion rates in short reaction times. cam.ac.uk The activation energy for the acetalization reaction has been determined in different studies, with one reporting a value of 35.8 kJ mol⁻¹ and another 40.23 kJ mol⁻¹. cam.ac.ukrsc.org

Table 1: Selected Research Findings on Solketal Synthesis from Glycerol

| Catalyst/Method | Acetone:Glycerol Molar Ratio | Temperature (°C) | Reaction Time | Glycerol Conversion/Solketal Yield | Source |

|---|---|---|---|---|---|

| Sulfuric Acid (Simulation) | 9:1 | 40 | 11.1 hours | 81.36% Yield | mdpi.com |

| SAFACAM (Microwave) | 5:1 | 70 | 10 minutes | 98.1% Conversion | cam.ac.uk |

| BP–SO₃H-15-18-100 (Microwave) | 4:1 | 65 | 12 minutes | 94.89% Conversion | rsc.org |

1,3-dioxolane, which can be produced from biomass-derived ethylene (B1197577) glycol and formaldehyde (B43269), is studied as a potential biofuel candidate. researchgate.netosti.gov Understanding its combustion and oxidation kinetics is crucial for evaluating its performance and emissions profile. Researchers have conducted kinetic modeling and experimental studies on 1,3-dioxolane oxidation under various conditions. researchgate.netresearchgate.net

These studies involve measuring ignition delay times in shock tubes and rapid compression machines and analyzing species concentration profiles in jet-stirred reactors. researchgate.netresearchgate.net A key finding is that 1,3-dioxolane exhibits a higher laminar flame speed compared to its acyclic ether isomer, dimethoxymethane (B151124), which is attributed to the formation of C₂H₄ and C₂H₂ during combustion. researchgate.net However, its ignition delay times are longer than those of dimethoxymethane at temperatures below 1000 K. researchgate.net Kinetic models have been developed to predict its oxidation behavior, highlighting that the ring-opening beta-scission pathway of its alkylhydroperoxide is favored, which leads to a limited negative temperature coefficient behavior. researchgate.net

1,3-Dioxolane Compounds as Biobased Reaction Media

The chemical industry's reliance on volatile and often toxic fossil-based solvents has prompted a search for greener alternatives. rsc.orgrsc.org 1,3-dioxolane derivatives, derivable from renewable resources, are being evaluated as potential biobased solvents. globalauthorid.comisuschem.it

1,3-dioxolane compounds are proposed as green polar aprotic solvents that could replace conventional solvents like DMF, NMP, and DMSO. rsc.orgglobalauthorid.com For example, 5-methyl-1,3-dioxolane-4-one, which can be synthesized from lactic acid and formaldehyde, has been investigated as a reaction medium. rsc.org Research has demonstrated its effectiveness in supporting Pd-catalyzed Heck arylations and Menschutkin reactions. rsc.org These bio-derived solvents are attractive due to their potential for biodegradability, lower toxicity, and synthesis from renewable feedstocks. rsc.org The development of such solvents is a key aspect of making chemical processes more sustainable. whiterose.ac.uk

To rationally select and compare green solvents, researchers determine various solvent parameters. rsc.org Hansen solubility parameters (HSPs) and Kamlet-Taft parameters are crucial tools for this purpose. whiterose.ac.uk Hansen parameters describe solubility in terms of dispersion (δd), polarity (δp), and hydrogen bonding (δhb), while Kamlet-Taft parameters dissect solvent effects into hydrogen bond acidity (α), basicity (β), and dipolarity/polarizability (π*). rsc.orgnih.gov

These parameters have been evaluated for several 1,3-dioxolane derivatives. rsc.orgrsc.org For instance, the Kamlet-Taft parameters for 5-methyl-1,3-dioxolane-4-one show it has no hydrogen bond donor ability (α=0) but possesses a strong hydrogen bond acceptor character (β ≈ 0.6). rsc.org This analysis allows for direct comparison with established solvents like γ-valerolactone (GVL) and helps in predicting the performance of these new solvents in various chemical applications. rsc.orgrsc.org

Table 2: Kamlet-Taft and Hansen Parameters for Selected Dioxolane Solvents

| Compound | α (Acidity) | β (Basicity) | π* (Polarity) | δd (Dispersion) | δp (Polarity) | δh (H-bonding) | Source |

|---|---|---|---|---|---|---|---|

| 1,3-Dioxolane | 0.00 | 0.45 | 0.69 | - | - | - | stenutz.eu |

| 5-Methyl-1,3-dioxolane-4-one (LA-H,H) | 0.00 | 0.60 | 0.94 | 17.5 | 13.9 | 8.8 | rsc.org |

| Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) | - | - | - | 16.2 | 6.8 | 7.0 | whiterose.ac.uk |

Research on Biological Activities of Dioxolane Derivatives

The 1,3-dioxolane scaffold is present in numerous natural products and has become a target for synthetic chemists developing new therapeutic and agrochemical agents. researchgate.net The oxygen atoms in the heterocyclic ring may enhance ligand-target interactions through hydrogen bonding, improving bioactivity. researchgate.net

Research has demonstrated that synthetic dioxolane conjugates possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and herbicidal properties. researchgate.netacs.org For example, a series of new 1,3-dioxolanes synthesized from salicylaldehyde (B1680747) and various diols showed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, and excellent antifungal activity against Candida albicans. nih.gov Another study designed and synthesized thirty novel dioxolane ring compounds, finding that several exhibited broad-spectrum fungicidal activity against plant pathogens like Rhizoctonia solani and herbicidal activity against species such as duckweed. acs.org The mechanism for some of these fungicidal compounds is believed to be the inhibition of ergosterol (B1671047) biosynthesis, similar to commercial agents like difenoconazole. acs.org

Table 3: Examples of Biological Activity in Dioxolane Derivatives

| Compound Type | Target Organism | Activity Type | Measured Value (e.g., MIC, IC₅₀) | Source |

|---|---|---|---|---|

| Salicylaldehyde-derived 1,3-dioxolanes | Staphylococcus aureus | Antibacterial | MIC: 625–1250 µg/mL | nih.gov |

| Salicylaldehyde-derived 1,3-dioxolanes | Pseudomonas aeruginosa | Antibacterial | MIC: 625 µg/mL (for compound 4) | nih.gov |

| Triazole-containing 1,3-dioxolanes | Rhizoctonia solani | Fungicidal | EC₅₀: 7.31 ± 0.67 mg/L (for compound D17) | acs.org |

| Triazole-containing 1,3-dioxolanes | Duckweed (Lemna pausicostata) | Herbicidal | IC₅₀: 8.7 ± 3.5 µM (for compound D26) | acs.org |

Antimicrobial and Antifungal Investigations

The 1,3-dioxolane structure is a key component in numerous compounds investigated for their ability to combat microbial and fungal infections. researchgate.net While research on the specific compound this compound is not extensively detailed in the provided literature, numerous studies on its derivatives highlight the therapeutic potential of this chemical class.

Researchers have synthesized various series of new 1,3-dioxolane derivatives and evaluated their efficacy against a panel of pathogenic microbes. nih.govnih.gov Biological screening has shown that many of these compounds exhibit significant antibacterial and antifungal properties. nih.gov For instance, a study involving new enantiomerically pure and racemic 1,3-dioxolanes demonstrated that most of the tested compounds showed significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov The same study found that, with one exception, the compounds displayed excellent antifungal activity against Candida albicans. nih.govnih.gov

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. Studies on various chiral and racemic 1,3-dioxolanes have reported MIC values against bacterial and fungal species. researchgate.netresearchgate.net

Table 1: Reported Antimicrobial Activity of 1,3-Dioxolane Derivatives

| Microbial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 156 - 1250 | researchgate.netresearchgate.net |

| Staphylococcus epidermidis | 156 - 1250 | researchgate.netresearchgate.net |

| Enterococcus faecalis | 156 - 1250 | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | 156 - 1250 | researchgate.netresearchgate.net |

Further research has explored linking the 1,3-dioxolane moiety to other heterocyclic systems to enhance antimicrobial action. For example, novel 1,3-dioxolanes connected to a 5H- nih.govCurrent time information in Bangalore, IN.nih.govtriazino[5,6-b]indole-3-thiol structure were found to have moderate inhibitory activity against Candida albicans and the Gram-positive bacterium Staphylococcus aureus. ucla.edu Similarly, newly synthesized amide derivatives of 1,3-dioxolane have also been characterized and assessed for their antimicrobial potential. ccsenet.org

The structural features of these derivatives play a crucial role in their biological activity. For example, in one study of polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane, the combination of an 'oxime group' and four chlorine atoms was found to increase antifungal properties, particularly against filamentous fungi like Aspergillus fumigatus. nih.gov This highlights the importance of the substituent groups attached to the core 1,3-dioxolane ring in determining the spectrum and potency of the antimicrobial effect. nih.gov

Exploration of Other Bioactive Scaffolds (e.g., Nucleosides, Receptor Agonists)

Beyond antimicrobial applications, the 1,3-dioxolane framework is a valuable starting point for the synthesis of other important bioactive molecules, including antiviral agents like nucleoside analogs. nih.gov The structural versatility of the dioxolane ring allows it to be incorporated into complex molecular architectures designed to interact with specific biological targets.

A significant application of the 1,3-dioxolane scaffold is in the development of antiviral therapies. Many biologically active compounds containing this structure have been synthesized and have shown activities such as antiviral and antineoplastic effects. nih.gov A prominent example is its use in the synthesis of HIV protease inhibitors. A stereoselective photochemical addition of 1,3-dioxolane to a furanone derivative was a key step in the synthesis of a bis-tetrahydrofuranyl ligand, which is a crucial component of the potent HIV protease inhibitor UIC-94017 (also known as TMC-114 or Darunavir). acs.org

The 1,3-dioxolane moiety is also found in a class of antifungal agents that includes ketoconazole, which features this heterocyclic ring system. researchgate.net Research into 1-(1,3-dioxolan-2-ylmethyl)-1H-imidazoles and 1H-1,2,4-triazoles has demonstrated their utility as antifungal and antibacterial agents, with their activity influenced by the nature of the substituent at the 4-position of the dioxolane ring. google.com

Table 2: Bioactive Scaffolds Incorporating the 1,3-Dioxolane Ring

| Bioactive Scaffold Class | Specific Example / Application | Reference |

|---|---|---|

| Antiviral (HIV Protease Inhibitor) | Synthesis of UIC-94017 (TMC-114) ligand | acs.org |

| Antifungal (Azole class) | Ketoconazole, Itraconazole | researchgate.net |

| Antifungal / Antibacterial | 1-(1,3-dioxolan-2-ylmethyl)-1H-imidazoles/triazoles | google.com |

These examples underscore the role of this compound and related structures as foundational elements in drug discovery. The ability to modify the dioxolane ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, paving the way for the development of new therapeutic agents. nih.gov

Theoretical and Computational Studies on Dioxolane Systems

Investigations of Molecular Interactions in Multicomponent Systems

The study of molecular interactions in mixtures containing dioxolanes, particularly with alcohols like propanol (B110389), is often approached by measuring macroscopic properties and calculating their deviation from ideal behavior. These deviations, known as excess properties, serve as direct reporters on the cumulative effects of molecular size differences, structural arrangements, and specific interactions such as hydrogen bonding and dipole-dipole forces.

Excess molar volume (VE) and viscosity deviation (Δη) are fundamental parameters used to probe the nature of intermolecular interactions in binary liquid mixtures. For systems containing 1,3-dioxolane (B20135) and various alcohols, these properties have been investigated across the entire range of mole fractions.

Studies on binary mixtures of 1,3-dioxolane with monoalcohols, including 2-propanol, have calculated excess molar volumes from experimental density data. acs.org The VE values for these mixtures are often negative, indicating the presence of strong molecular interactions and a more compact packing of molecules in the mixture than in the pure components. researchgate.net This volume contraction can be attributed to several contributing factors, including dipole-dipole interactions, the interstitial accommodation of one component into the structure of the other, and the formation of hydrogen bonds between the ether oxygens of 1,3-dioxolane and the hydroxyl group of the alcohol. researchgate.net

Viscosity deviations (Δη) are calculated from the viscosity measurements of the mixtures. For 1,3-dioxolane and alcohol mixtures, these deviations are typically negative across all compositions. researchgate.netmdpi.com Negative values of Δη suggest that the interactions between the unlike molecules (dioxolane-alcohol) are weaker than the average of the interactions in the pure components (dioxolane-dioxolane and alcohol-alcohol). This is often observed when the strong hydrogen-bonding network of the pure alcohol is disrupted by the addition of the dioxolane molecules.

The table below presents representative data for the 1,3-dioxolane + 2-propanol system at 298.15 K.

| Mole Fraction of 1,3-Dioxolane (x₁) | Excess Molar Volume (VE) (cm³·mol⁻¹) | Viscosity Deviation (Δη) (mPa·s) |

|---|---|---|

| 0.1055 | -0.088 | -0.199 |

| 0.2115 | -0.155 | -0.345 |

| 0.3178 | -0.201 | -0.448 |

| 0.4246 | -0.225 | -0.509 |

| 0.5318 | -0.228 | -0.528 |

| 0.6394 | -0.211 | -0.499 |

| 0.7475 | -0.174 | -0.422 |

| 0.8559 | -0.118 | -0.297 |

| 0.9648 | -0.041 | -0.106 |

Excess isentropic compressibility (κSE) provides further information on the packing efficiency and strength of molecular interactions. It is calculated from measurements of the speed of sound and density of the mixtures. For binary systems of 1,3-dioxolane with monoalcohols, the values of κSE are typically negative over the entire composition range. researchgate.net Negative values signify that the mixture is less compressible than the ideal mixture, which can be attributed to the formation of complexes and stronger intermolecular forces between the unlike molecules, leading to a more compact structure. physchemres.org This reduction in free volume and increased rigidity of the mixture is consistent with the findings from excess molar volume studies. physchemres.org

Molar refraction is a measure of the total polarizability of a mole of a substance. Deviations in molar refraction for mixtures can provide insight into the changes in molecular structure and interactions upon mixing. Refractive indices have been measured for binary systems of 1,3-dioxolane and 2-propanol at various temperatures. acs.org From this data, deviations in refractive index can be calculated and analyzed to understand the nature of the molecular interactions in the solution.

The collective analysis of thermodynamic (like VE and κSE) and transport properties (like Δη) allows for a comprehensive understanding of the molecular phenomena occurring in dioxolane-alcohol mixtures. sciencepg.comresearchgate.net The consistent observation of negative excess molar volumes and excess isentropic compressibilities points towards dominant specific interactions, such as hydrogen bonding between the oxygen atoms of the 1,3-dioxolane ring and the hydroxyl proton of the alcohol, as well as interstitial accommodation. researchgate.netsciencepg.com

Application of Predictive Models and Theories for Mixture Behavior

To quantitatively describe and predict the behavior of these non-ideal mixtures, various theoretical models and equations are employed. These models range from simple polynomial equations to more complex theories based on statistical mechanics.

The Redlich-Kister polynomial equation is widely used to correlate excess thermodynamic properties of binary mixtures. epa.gov This equation fits the experimental excess data (such as VE, Δη, and κSE) to a polynomial function of the mole fraction. researchgate.netsciencepg.com The adjustable parameters obtained from the fit can be used to represent the data smoothly and to infer the relative contributions of different types of interactions. The number of parameters used in the equation indicates the complexity of the intermolecular interactions. For many 1,3-dioxolane systems, the deviations have been successfully fitted using the Redlich-Kister equation. researchgate.netepa.gov

For ternary systems, an extension of this approach is the Cibulka equation, which is used to fit the excess properties of three-component mixtures. researchgate.net For instance, viscosity deviations for the ternary system n-hexane + 1,3-dioxolane + 1-butanol (B46404) have been fitted to the Cibulka equation. researchgate.net

More sophisticated models that are grounded in physical theory can also be applied. The Extended Real Associated Solution (ERAS) model combines the Flory equation of state with a chemical association term, making it suitable for systems involving hydrogen bonding.

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a modern and powerful equation of state used to describe the thermodynamic properties of complex fluid mixtures. nih.govuva.es It models molecules as chains of spherical segments and can explicitly account for associative interactions like hydrogen bonding. The PC-SAFT model has been successfully used to calculate the viscosities and densities of pure fluids and their binary mixtures, including systems containing alcohols. researchgate.net By applying predictive versions of the PC-SAFT model, it is possible to estimate the properties of pharmaceutical compounds and other complex molecules with reasonable accuracy. nih.gov

Prigogine–Flory–Patterson Theory and Graph Theory

The Prigogine–Flory–Patterson (PFP) theory is a significant model in the thermodynamic analysis of liquid mixtures, providing insights into intermolecular interactions. The theory dissects the excess molar volume () into three distinct contributions:

Interactional Contribution: This component arises from the chemical and physical forces between different molecules in the mixture and is proportional to the Flory interaction parameter (χ₁₂).

Free Volume Contribution: This term accounts for the differences in the thermal expansion and free volume between the components of the mixture.

Internal Pressure (P) Contribution:* This component results from the differences in the internal pressures and reduced volumes of the constituent liquids. ufv.br

While specific PFP theory studies on 1,3-Dioxolane-2-propanol are not detailed in the available literature, the theory has been extensively applied to binary mixtures of ethers and alcohols. ufv.br In such systems, the interactional contribution is often found to be the most significant factor in describing the behavior of the excess molar volume. ufv.br The PFP theory can effectively model the experimental data for these mixtures using a single fitted parameter, demonstrating good agreement between theoretical predictions and experimental results. ufv.brresearcher.life The application of this theory helps to identify the predominant molecular interactions, such as hydrogen bonding or other hetero-association interactions, within the binary mixtures. researcher.life

| Contribution Term | Description | Governing Factors |

|---|---|---|

| Interactional | Accounts for the energetic interactions between component molecules. | Flory-Huggins interaction parameter (χ₁₂), surface area fractions. |

| Free Volume | Arises from differences in the degree of thermal expansion and packing efficiency. | Reduced temperatures and volumes of the components. |

| Internal Pressure (P) | Reflects the differences in the cohesive energy densities of the components. | Characteristic pressures (P) and reduced volumes of the components. |

Quantum Chemical Analyses of Dioxolane Structure and Reactivity

Structural Stability and Electronic Properties Investigations

Quantum chemical calculations are fundamental to understanding the structural stability and electronic characteristics of dioxolane systems. These computational methods allow for the exploration of molecular geometries, energy landscapes, and the distribution of electrons within the molecule. For instance, density functional theory (DFT) calculations are employed to determine optimized molecular structures and to scan potential energy surfaces, revealing how the molecule's energy changes with twists in its dihedral angles. nih.gov Such analyses are crucial for identifying the most stable conformations and for understanding the electronic changes that occur upon excitation to a higher energy state. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms a complex molecular wavefunction into a localized, intuitive representation corresponding to the classic Lewis structure of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a detailed picture of the bonding within a molecule.

Key aspects revealed by NBO analysis include:

Orbital Occupancy: NBOs associated with the Lewis structure (bonds and lone pairs) typically have occupancies close to two electrons. wisc.edu

Hybridization and Polarization: The analysis details the composition of each bond in terms of atomic hybrids (e.g., sp³, sp²), showing the percentage of s- and p-character. It also provides the polarization coefficients, which indicate how the bond is shared between the two atoms. uni-muenchen.dejoaquinbarroso.com For example, a polar C-O bond will show a higher percentage localization of the NBO on the more electronegative oxygen atom. uni-muenchen.de

Delocalization Effects: NBO analysis quantifies deviations from the idealized Lewis structure by examining interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The energetic significance of these interactions is estimated using second-order perturbation theory, highlighting key delocalization and hyperconjugative effects that contribute to molecular stability. uni-muenchen.de

| NBO Output | Information Provided | Example Interpretation |

|---|---|---|

| Natural Atomic Charges | Provides the charge distribution on each atom based on the sum of electron populations in its natural atomic orbitals. | Identifies electronegative and electropositive centers in the molecule. |

| Bonding Orbitals (BD) | Details the composition, polarization, and hybridization of two-center bonds. | A C-O bond might be described as being composed of a C(sp²) hybrid and an O(sp³) hybrid, with 60% localization on the oxygen atom. |

| Donor-Acceptor Interactions | Quantifies the stabilization energy (E(2)) from interactions between filled (donor) and empty (acceptor) NBOs. | A large E(2) for an interaction between a lone pair (LP) and an adjacent antibond (BD*) indicates significant hyperconjugation. |

Intramolecular Charge Transfer Studies

Intramolecular charge transfer (ICT) is a process where an electron is redistributed from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. mdpi.com In some molecules, this process is associated with a significant change in geometry, such as the twisting of a bond, leading to a Twisted Intramolecular Charge Transfer (TICT) state. acs.org

Computational studies are vital for elucidating the mechanisms of ICT. By calculating the properties of the molecule in both its ground state (S₀) and first excited state (S₁), researchers can quantify the extent of charge transfer. nih.gov NBO analysis is often used to determine the partial charges on different molecular fragments in both states. An increase in the charge separation in the excited state is a clear indicator of ICT. nih.gov Furthermore, theoretical scans of the potential energy surface as a function of specific dihedral angles can identify the energy barriers and minima associated with the formation of planar or twisted ICT states, explaining the fluorescence properties of the molecule in different solvents. nih.govnih.gov The characteristics of ICT, such as the significant shift in the emission spectrum with increasing solvent polarity, are key features investigated in these studies. mdpi.comacs.org

Kinetic and Mechanistic Modeling of Dioxolane Reactions

Pyrolysis and Oxidation Kinetic Studies

The combustion chemistry of dioxolane compounds has been investigated through a combination of experimental techniques and detailed kinetic modeling. Studies on the pyrolysis and oxidation of 1,3-dioxolane have been conducted over a wide range of temperatures and pressures using shock tubes, rapid compression machines, and jet-stirred reactors. researchgate.netkaust.edu.safao.org

A detailed kinetic model has been developed to predict the oxidation behavior of 1,3-dioxolane. researchgate.netkaust.edu.sa This model shows reasonable agreement with experimental data on ignition delay times, laminar flame speeds, and species concentration profiles. researchgate.netkaust.edu.sa Comparative studies show that 1,3-dioxolane has a higher laminar flame speed than its acyclic isomer, dimethoxymethane (B151124), which is attributed to the formation of C₂H₄, C₂H₂, and H atoms during its decomposition. researchgate.netkaust.edu.safao.org Conversely, the ignition delay times for 1,3-dioxolane are longer than those for dimethoxymethane at temperatures below 1000 K but become shorter at higher temperatures. researchgate.netkaust.edu.sa Kinetic modeling has identified certain reactions, such as ȮCHO = CO₂ + H, as being critical for accurately predicting the oxidation behavior of 1,3-dioxolane, especially under low-pressure conditions. researchgate.netkaust.edu.sa

| Property | Observation for 1,3-Dioxolane | Comparison with Dimethoxymethane | Reference |

|---|---|---|---|

| Laminar Flame Speed | Higher than acyclic ether isomers. | Attributed to the formation of C₂H₄, C₂H₂, and H atoms. | researchgate.netkaust.edu.sa |

| Ignition Delay Times | Temperature-dependent behavior. | Longer below 1000 K, shorter above 1000 K. | researchgate.netkaust.edu.sa |

| Key Reaction Pathways | Decomposition leads to ethylene (B1197577) and formyl radicals. | The reaction ȮCHO = CO₂ + H is critical for accurate modeling. | researchgate.net |

Spectroscopic and Analytical Research Methodologies

Structural Elucidation Techniques for Dioxolane Derivatives

NMR spectroscopy is an indispensable tool for the structural characterization of "1,3-Dioxolane-2-propanol". By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the known spectral data of 1,3-dioxolane (B20135) and propanol (B110389) moieties, the predicted chemical shifts would be as follows:

Dioxolane Ring Protons: The protons on the dioxolane ring (at positions 4 and 5) are expected to appear as a multiplet in the range of 3.8-4.0 ppm. The two methylene (B1212753) groups of the dioxolane ring are chemically equivalent and would give a single signal. The proton at position 2 of the dioxolane ring, being adjacent to two oxygen atoms, would be shifted further downfield.

Propanol Side Chain Protons: The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely resonate around 3.5-3.7 ppm. The other methylene group in the propanol chain would appear at a more upfield position, typically around 1.6-1.8 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration, but it is generally observed between 2.0 and 5.0 ppm.

Methine Proton: The proton on the carbon connecting the dioxolane ring and the propanol side chain would appear as a multiplet, with its chemical shift influenced by the neighboring oxygen atoms and the alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For "this compound," distinct signals are expected for each unique carbon atom. The predicted chemical shifts are:

Dioxolane Ring Carbons: The carbon atom at position 2 of the dioxolane ring (the acetal (B89532) carbon) is highly deshielded by the two adjacent oxygen atoms and is expected to have a chemical shift in the range of 100-110 ppm. The carbons at positions 4 and 5 of the dioxolane ring are equivalent and would appear at approximately 65 ppm.

Propanol Side Chain Carbons: The carbon bearing the hydroxyl group (-CH₂OH) would resonate at around 60-65 ppm. The other carbons in the propanol chain would have chemical shifts in the typical alkane region, generally between 10 and 40 ppm.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Dioxolane C2-H | ~4.8-5.0 (t) | ~100-110 |

| Dioxolane C4/5-H₂ | ~3.8-4.0 (m) | ~65 |

| Propanol C1'-H₂ (CH₂) | ~1.6-1.8 (m) | ~35-40 |

| Propanol C2'-H₂ (CH₂) | ~1.5-1.7 (m) | ~25-30 |

| Propanol C3'-H₂ (CH₂OH) | ~3.5-3.7 (t) | ~60-65 |

| Propanol -OH | Variable (broad s) | - |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For "this compound," electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺), although it may be weak due to the lability of the molecule.

The fragmentation of "this compound" is expected to be directed by the functional groups present, namely the dioxolane ring and the primary alcohol. Key fragmentation pathways would include:

Cleavage of the Dioxolane Ring: The dioxolane ring can undergo fragmentation to produce characteristic ions. A common fragmentation is the loss of a neutral molecule of formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da).

Alpha-Cleavage of the Alcohol: The bond between the carbon bearing the hydroxyl group and the adjacent carbon is susceptible to cleavage. This would result in the loss of a CH₂OH radical (31 Da), leading to a significant fragment ion.

Loss of Water: Alcohols readily undergo dehydration under EI conditions, resulting in a peak at M-18, corresponding to the loss of a water molecule.

Cleavage of the Propanol Side Chain: Fragmentation can also occur along the propanol side chain, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₆H₁₂O₃⁺ | Molecular Ion |

| [M-18]⁺ | C₆H₁₀O₂⁺ | Loss of H₂O |

| [M-31]⁺ | C₅H₉O₃⁺ | Loss of ·CH₂OH |

| 73 | C₃H₅O₂⁺ | Cleavage of the C-C bond adjacent to the ring |

| 45 | C₂H₅O⁺ | Fragment from the propanol chain |

Spectroscopic Probes for Intermolecular Interactions (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for studying intermolecular interactions. The FTIR spectrum of "this compound" would show characteristic absorption bands for the C-O bonds of the acetal and the O-H bond of the alcohol.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups.

C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are characteristic of the C-O stretching vibrations of the acetal group in the dioxolane ring and the primary alcohol.

The position and shape of the O-H stretching band can be used as a spectroscopic probe to study intermolecular hydrogen bonding. For instance, in a dilute solution in a non-polar solvent, a sharper, higher frequency O-H band corresponding to free (non-hydrogen-bonded) hydroxyl groups may be observed. As the concentration increases or in the presence of hydrogen bond acceptors, this band will broaden and shift to a lower frequency, providing information about the extent and strength of hydrogen bonding interactions.

Development of Analytical Methods Utilizing Dioxolane Derivatives

Beyond its own analysis, the dioxolane functional group can be utilized in the development of analytical methods for other compounds, particularly in the area of trace analysis.

In gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar or non-volatile compounds to improve their chromatographic behavior and detection sensitivity. The formation of a 1,3-dioxolane derivative is a common strategy for the protection and analysis of carbonyl compounds (aldehydes and ketones).

The reaction of an aldehyde or ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst, forms a stable cyclic acetal (a 1,3-dioxolane). This derivatization serves several purposes in trace analysis:

Increased Volatility: The conversion of a polar carbonyl group into a less polar acetal increases the volatility of the analyte, making it more amenable to GC analysis.

Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve the separation of analytes on the GC column.

Enhanced Stability: The acetal group is generally more stable than the parent carbonyl compound, preventing degradation during analysis.

Characteristic Mass Spectra: The dioxolane derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in their identification and quantification.

This strategy is particularly useful for the analysis of complex mixtures where the direct analysis of carbonyl compounds is challenging due to their reactivity or low volatility. For example, the quantification of short-chain aldehydes in biological or environmental samples can be significantly improved by converting them into their dioxolane derivatives prior to GC-MS analysis. While "this compound" itself is an alcohol, the principle of using the dioxolane moiety as a derivatizing agent for other classes of compounds is a key application in analytical chemistry.

常见问题

Q. What are the established synthetic routes for 1,3-Dioxolane-2-propanol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via acetalization or ketalization of carbonyl compounds (e.g., ketones or aldehydes) with ethylene glycol derivatives. Key factors include:

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates but may require neutralization to prevent side reactions.

- Water removal : Use of a Dean-Stark apparatus to azeotropically remove water improves equilibrium conversion .

- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents favor product precipitation.

Post-synthesis, purity is assessed via GC-MS (to detect residual reactants) and NMR (to confirm structural integrity).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral identifiers?

Methodological Answer:

- NMR :

- ¹H NMR : Look for characteristic peaks at δ 3.6–4.2 ppm (methyleneoxy protons in the dioxolane ring) and δ 1.2–1.5 ppm (methyl/methylene groups adjacent to the hydroxyl group).

- ¹³C NMR : Signals at δ 60–70 ppm (ether carbons) and δ 20–30 ppm (alkyl carbons) confirm the dioxolane structure.

- IR : A broad O–H stretch (~3400 cm⁻¹) and strong C–O–C stretches (1100–1250 cm⁻¹) are diagnostic .

- Mass Spectrometry : The molecular ion peak (m/z 118 for C₅H₁₀O₃) and fragmentation patterns (e.g., loss of H₂O or C₂H₄O) validate the molecular formula .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the dioxolane ring and hydroxyl group to assess hydrolytic stability. Solvent effects are modeled using Polarizable Continuum Models (PCM) .

- Molecular Dynamics (MD) : Simulate solvation shells in polar (e.g., water) vs. non-polar solvents (e.g., hexane) to predict aggregation behavior.

- Reactivity Studies : Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites for reactions like oxidation (e.g., with KMnO₄) or reduction (e.g., LiAlH₄) .

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound as a protective group?

Methodological Answer:

- Mechanistic Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between concerted (no KIE) and stepwise mechanisms (significant KIE).

- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis during acetal formation to validate proposed transition states .

Q. How does the structural configuration of this compound influence its efficacy as a solvent in polymer electrolyte systems?

Methodological Answer:

- Dielectric Constant : The dioxolane ring’s high electron density enhances ionic conductivity in lithium-ion batteries by stabilizing Li⁺ ions.

- Thermal Stability : Evaluate via TGA/DSC to correlate decomposition temperatures with ring substituents (e.g., methyl groups reduce thermal stability).

- Comparative Studies : Benchmark against THF or 1,3-dioxane by measuring ionic mobility (via impedance spectroscopy) and glass transition temperatures (T_g) of polymer blends .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on the hydrolytic stability of this compound under acidic conditions.

Resolution Strategy :

pH-Dependent Kinetics : Conduct hydrolysis experiments at varying pH (1–7) and monitor via HPLC.

Isotope Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into the product, distinguishing acid-catalyzed vs. non-catalyzed pathways.

Computational Validation : Compare activation energies for hydrolysis pathways using DFT to identify dominant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。